Pregnanolone
Overview
Description
Pregnanolone, also known as Eltanolone, is an endogenous inhibitory neurosteroid produced in the body from progesterone . It is closely related to allopregnanolone and has similar properties . Pregnanolone is a positive allosteric modulator of the GABA A receptor, as well as a negative allosteric modulator of the glycine receptor . It has sedative, anxiolytic, anesthetic, and anticonvulsant effects .
Synthesis Analysis
Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate . It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc), which is present in many brain regions .Molecular Structure Analysis
Pregnanolone, also known as 3α,5β-tetrahydroprogesterone (3α,5β-THP) or as 5β-pregnan-3α-ol-20-one, is a naturally occurring pregnane steroid and a derivative of progesterone .Chemical Reactions Analysis
Pregnanolone is a neurosteroid that promotes microtubule polymerization . It can be further metabolized into other steroids . A synthetic pregnenolone analog was found to increase microtubule polymerization .Physical And Chemical Properties Analysis
Pregnanolone is lipophilic, meaning it easily crosses cell membranes, including the blood-brain barrier . This unique property allows it to exert influence directly within the brain, impacting neurological functions .Scientific Research Applications
Neuroprotection and Therapeutic Potential
Pregnanolone, a neurosteroid and GABAA receptor-positive allosteric modulator, has been investigated for its neuroprotective efficacy. In a study by Lumley et al. (2019), pregnanolone was used as an adjunct to benzodiazepine therapy against the chemical warfare nerve agent sarin, showcasing its potential in neuroprotection and therapeutic applications (Lumley et al., 2019).
Role in Pregnancy and Parturition
Pregnanolone isomers exhibit significant changes during pregnancy, influencing neuropsychiatric conditions and the onset of parturition. Pařízek et al. (2005) observed an increase in pregnanolone levels throughout pregnancy, suggesting a potential stabilizing role counterbalancing the stimulating effects of estradiol on parturition (Pařízek et al., 2005). Furthermore, Liang and Rasmusson (2018) detailed the molecular steps in the synthesis of pregnanolone, emphasizing its role in various neuropsychiatric conditions and highlighting the need for further research to optimize interventions (Liang & Rasmusson, 2018).
Anticonvulsant Effects
Pregnanolone glutamate (PA-G), a neuroactive steroid, has shown potent anticonvulsant effects in age-related models of seizures. Kudová et al. (2021) found that PA-G significantly decreased seizure severity, suggesting its potential as a pro-drug for neuroprotection against perinatal neural diseases (Kudová et al., 2021).
NMDA
Receptor ModulationPregnanolone sulfate (PAS) has been shown to modulate NMDA receptors, which are crucial in neurophysiological processes. Kussius et al. (2009) demonstrated that PAS inhibits NMDA receptor activity by shifting active receptors into desensitized conformations, emphasizing its role in neuroprotection and as a therapeutic target against excitotoxic pathologies including acute and chronic neurodegeneration (Kussius, Kaur, & Popescu, 2009).
Effects on Blood Pressure Regulation
Pregnanolone's effects on blood pressure, particularly in models of stress-induced hypertension, have been investigated. A study by Li, Zhao, and Xia (2004) revealed that pregnanolone significantly reduced systolic pressure in stress-induced hypertensive rats, indicating its potential application in cardiovascular health (Li, Zhao, & Xia, 2004).
Membrane Interactions
The membrane interactions of pregnanolone, an intravenous general anesthetic steroid, were characterized by Alakoskela et al. (2004). Their findings suggest that the membrane partitioning of pregnanolone is influenced by the spacing of the phosphocholine head groups as well as by membrane dipole potential, which is crucial in understanding its pharmacological effects (Alakoskela, Söderlund, Holopainen, & Kinnunen, 2004).
Mental Health Implications
The relationships between cerebrospinal fluid GABAergic neurosteroid levels and symptom severity in PTSD were explored by Rasmusson et al. (2019). Their study indicates that plasma allo + pregnan levels correlate negatively with PTSD and negative mood symptoms, suggesting the importance of these neurosteroids in mental health and potential as therapeutic targets (Rasmusson et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-YZRLXODZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046342 | |
Record name | Eltanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnanolone | |
CAS RN |
128-20-1 | |
Record name | Pregnanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pregnanolone II | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eltanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5β-Pregnan-3α-ol-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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